molecular formula C7H8F3NO3S B15301384 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid

Cat. No.: B15301384
M. Wt: 243.21 g/mol
InChI Key: PVTLKCBNJVDANN-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid (CAS Number: 1339496-78-4 ) is a high-purity chemical building block designed for research applications. This specialty compound, with a molecular formula of C7H8F3NO3S and a molecular weight of 243.20 , features a thiazolidine ring core that is substituted with both a methyl group and a potent 2,2,2-trifluoroacetyl moiety . The presence of the electron-withdrawing trifluoroacetyl group can significantly alter the compound's reactivity and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for the development of novel pharmaceutical candidates and in the study of structure-activity relationships. The compound requires cold-chain transportation to ensure stability . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet for proper handling and storage information prior to use.

Properties

Molecular Formula

C7H8F3NO3S

Molecular Weight

243.21 g/mol

IUPAC Name

2-methyl-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H8F3NO3S/c1-3-11(6(14)7(8,9)10)4(2-15-3)5(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

PVTLKCBNJVDANN-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiazolidine derivatives.

Scientific Research Applications

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of 2-methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid with structurally related compounds:

Structural and Functional Differences

Compound Name Substituents Key Functional Groups Molecular Weight Applications
This compound Methyl (C2), Trifluoroacetyl (C3) Thiazolidine, Trifluoroacetyl ~285.2* Antibacterial agents, metal complexes
2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid 4-Fluorophenyl (C2) Thiazolidine, Fluorophenyl 255.3 Peptide synthesis, enzyme inhibition
2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid 4-Hydroxy-3-methoxyphenyl (C2) Thiazolidine, Phenolic hydroxyl 255.3 Antioxidants, metal chelation
2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid Methylsulfanyl-thiazole (C2), Acetic acid (side chain) Thiazole, Methylsulfanyl 217.3 Intermediate in agrochemical synthesis

*Estimated based on analogous structures.

  • Methyl Group : The methyl substituent at position 2 may sterically hinder interactions with enzymes or receptors, altering selectivity compared to phenyl-substituted analogs .

Stability and Reactivity

  • The trifluoroacetyl group confers resistance to hydrolysis compared to acetylated analogs, making the compound more stable under physiological conditions .
  • Methylsulfanyl-substituted derivatives (e.g., 2-[4-methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid) exhibit higher solubility in organic solvents due to the non-polar thioether group, whereas the target compound’s trifluoroacetyl group may reduce aqueous solubility .

Biological Activity

2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid is a synthetic compound belonging to the thiazolidine family, characterized by its five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazolidine ring with a carboxylic acid group and a trifluoroacetyl substituent. The trifluoroacetyl group enhances lipophilicity and potential biological activity, making it a subject of various biological studies.

Biological Activity Overview

Thiazolidine derivatives, including this compound, are known for their diverse biological activities. These activities encompass:

  • Antimicrobial Effects : Thiazolidine derivatives have demonstrated antibacterial and antifungal properties.
  • Anticancer Activity : Many thiazolidine compounds exhibit antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidines can inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : These compounds can induce apoptosis in cancer cells by affecting cell cycle progression.
  • Binding Affinity to Biological Targets : Interaction studies indicate that this compound may bind effectively to various biological targets.

Anticancer Studies

A series of studies have explored the anticancer potential of thiazolidine derivatives. For instance, research has shown that compounds with similar structures to this compound exhibit significant antiproliferative activity against melanoma and prostate cancer cells. In vitro studies indicated that these compounds could induce apoptosis in cancer cells.

Case Study: Antiproliferative Activity

Compound NameCancer Cell LineIC50 (µM)Mechanism
1aMelanoma (B16-F1)0.12Apoptosis induction
1bProstate (DU 145)0.15Cell cycle arrest
3idMelanoma (A375)0.20Enzyme inhibition

Toxicological Studies

In addition to therapeutic potentials, the toxicity of thiazolidine derivatives has also been investigated. For example, studies on zebrafish models revealed that certain thiazolidinones could cause degenerative effects on testicular tissues. The findings indicated mitochondrial degeneration and other ultrastructural changes in Sertoli and spermatogonia cells upon exposure to these compounds.

Toxicity Assessment

Concentration (mM)Observed Effects
0.2Mild mitochondrial swelling
0.4Moderate degeneration of Sertoli cells
0.6Severe damage with autophagic vacuoles

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions that form the thiazolidine ring followed by acylation with trifluoroacetic anhydride. The structure-activity relationship studies have shown that modifications in the side chains significantly affect the biological activities of these compounds.

Synthesis Pathway

  • Formation of Thiazolidine Ring : L-Cysteine reacts with appropriate aldehydes.
  • Acylation : The amino group is acylated using trifluoroacetic anhydride.
  • Purification : The final product is purified through crystallization or chromatography.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid?

Methodological Answer: A common approach involves the trifluoroacetylation of thiazolidine precursors. For example, trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride can react with the amine group of 2-methylthiazolidine-4-carboxylic acid under anhydrous conditions. Key steps include:

  • Protection of the carboxylic acid (e.g., methyl ester formation) to prevent side reactions.
  • Trifluoroacetylation : Use TFAA in dichloromethane (DCM) at 0–5°C for 1–2 hours, followed by deprotection with aqueous NaOH .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. Table 1: Synthetic Yield Comparison

ReagentSolventTemp (°C)Yield (%)Reference
TFAADCM0–588
CF₃COClTHF2575

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~8–10 minutes .
  • NMR : Key signals include:
    • ¹H NMR : δ 3.2–3.5 ppm (thiazolidine ring protons), δ 2.1 ppm (CH₃).
    • ¹⁹F NMR : δ -75 ppm (CF₃ group) .
  • Mass Spectrometry : ESI-MS (negative mode) m/z 282.0 [M−H]⁻ .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: Solubility is critical for reaction design:

  • High Solubility : DMSO, DMF (>50 mg/mL).
  • Moderate Solubility : Ethanol, acetone (~10–20 mg/mL).
  • Low Solubility : Water, hexane (<1 mg/mL).
    Note : Solubility decreases with pH < 4 due to protonation of the carboxylic acid .

Advanced Research Questions

Q. How can conformational analysis of the thiazolidine ring be performed?

Methodological Answer:

  • X-ray Crystallography : Resolve the chair vs. boat conformation of the thiazolidine ring.
  • Computational Modeling : DFT (B3LYP/6-31G*) to analyze ring puckering and substituent effects .
  • NMR Coupling Constants : J values for vicinal protons (e.g., J₃,4) indicate axial/equatorial preferences .

Q. Table 2: Conformational Energy Differences

ConformationEnergy (kcal/mol)MethodReference
Chair0.0DFT/B3LYP
Boat+2.3DFT/B3LYP

Q. How to address contradictory data in trifluoroacetyl group stability under basic conditions?

Methodological Answer: Contradictions arise from varying reaction conditions:

  • Controlled Deprotection : Use mild bases (e.g., NH₃/MeOH) instead of NaOH to avoid cleavage of the trifluoroacetyl group .
  • Kinetic Monitoring : Track reaction progress via ¹⁹F NMR to detect intermediate hydrolysis products .
  • pH Optimization : Maintain pH 7–8 during aqueous workups to balance stability and reactivity .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use L-proline derivatives to induce stereoselectivity during thiazolidine ring formation .
  • Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., Cu(II)-BOX complexes) for trifluoroacetylation .
  • Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) to separate enantiomers .

Q. How does the trifluoroacetyl group influence biological activity in drug design?

Methodological Answer:

  • Metabolic Stability : The CF₃ group resists enzymatic hydrolysis, prolonging half-life .
  • Binding Affinity : Fluorine’s electronegativity enhances interactions with hydrophobic pockets (e.g., kinase inhibitors) .
  • SAR Studies : Compare analogues (e.g., acetyl vs. trifluoroacetyl) using in vitro assays (IC₅₀, Ki) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Control TFAA addition rate with jacketed reactors to prevent thermal runaway .
  • Byproduct Formation : Optimize stoichiometry (1.1 equiv TFAA) and use scavengers (e.g., molecular sieves) .
  • Purification : Switch from column chromatography to crystallization (ethanol/water, 4:1) for cost efficiency .

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